molecular formula C18H15NO3S B11698284 (5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

Katalognummer: B11698284
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: RSCQQESBBZNHOH-VBKFSLOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene and an ethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated benzylidene moiety.

    Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms on the benzylidene ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of (5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5Z)-5-(2-ethoxybenzylidene)-2-(4-ethoxyphenyl)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione stands out due to its specific structural features, such as the presence of both benzylidene and ethoxyphenyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C18H15NO3S

Molekulargewicht

325.4 g/mol

IUPAC-Name

(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15NO3S/c1-2-22-15-10-8-14(9-11-15)19-17(20)16(23-18(19)21)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b16-12-

InChI-Schlüssel

RSCQQESBBZNHOH-VBKFSLOCSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.